molecular formula C10H15NO3S B15224846 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine

2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine

Cat. No.: B15224846
M. Wt: 229.30 g/mol
InChI Key: SAFBZDKRGNPRSG-UHFFFAOYSA-N
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Description

2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dioxolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine typically involves multiple steps. One common route starts with the preparation of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde from furfural and ethylene glycol . This intermediate is then subjected to a series of reactions, including thiolation and amination, to introduce the thioether and amine functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and thioether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)furan: A simpler compound lacking the thioether and amine groups.

    5-(1,3-Dioxolan-2-yl)-2-furaldehyde: An intermediate in the synthesis of the target compound.

    2-(1,3-Dioxolan-2-yl)ethyl zinc bromide: A related compound used in organometallic chemistry.

Uniqueness

2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-[[5-(1,3-dioxolan-2-yl)furan-2-yl]methylsulfanyl]ethanamine

InChI

InChI=1S/C10H15NO3S/c11-3-6-15-7-8-1-2-9(14-8)10-12-4-5-13-10/h1-2,10H,3-7,11H2

InChI Key

SAFBZDKRGNPRSG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(O2)CSCCN

Origin of Product

United States

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